Pregna-4,6-diene-3,20-dione, 17-hydroxy-6-methyl-16-methylene-, acetate
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Overview
Description
Melengestrol acetate is a synthetic progestogen, primarily used in veterinary medicine. It is a derivative of progesterone and is known for its potent progestational activity. Melengestrol acetate is commonly used as a feed additive to promote growth and suppress estrus in cattle . It is also used as an implantable contraceptive for captive animals in zoos and other refuges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol acetate involves several steps, starting from 3 beta-hydroxyl-16 beta-methyl-16 alpha, 17 alpha-epoxy pregna-5-ene-20-one as an initiator . The key steps include:
Oppenauer Oxidation: The 3-hydroxyl group of the compound is oxidized to obtain a ketone.
Ring-Opening Reaction: The epoxy group undergoes a ring-opening reaction.
Acetylation: The final step involves acetylation to form melengestrol acetate.
Industrial Production Methods
Industrial production of melengestrol acetate typically involves large-scale synthesis using similar steps as mentioned above. The process includes the use of organic solvents like toluene, chloroform, and dichloromethane, and catalysts such as hydrochloric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Melengestrol acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) are used for oxidation reactions.
Reduction: Reagents like sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include different derivatives of melengestrol acetate, such as hydroxylated or acetylated compounds.
Scientific Research Applications
Melengestrol acetate has a wide range of scientific research applications:
Veterinary Medicine: Used as a feed additive to promote growth and suppress estrus in cattle.
Reproductive Biology: Used as an implantable contraceptive for captive animals in zoos.
Endocrinology: Studied for its effects on hormone regulation and reproductive cycles.
Pharmacology: Investigated for its potential glucocorticoid activity and effects on estrus.
Mechanism of Action
Melengestrol acetate exerts its effects by acting as an agonist of the progesterone receptor . It binds to the progesterone receptor with high affinity, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by the pituitary gland . This suppression alters the menstrual cycle and prevents ovulation.
Comparison with Similar Compounds
Melengestrol acetate is compared with other synthetic progestogens such as:
- Medroxyprogesterone acetate
- Megestrol acetate
- Chlormadinone acetate
- Cyproterone acetate
Uniqueness
The unique feature of melengestrol acetate is the presence of a methylene group at the C16 position, which distinguishes it from other similar compounds . This structural difference contributes to its specific pharmacological properties and applications.
Properties
IUPAC Name |
(17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKABVSQKJNZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859778 |
Source
|
Record name | 6-Methyl-16-methylidene-3,20-dioxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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